
4-氯甲苯
概述
描述
4-Chlorotoluene, also known as 1-chloro-4-methylbenzene, is an organic compound with the molecular formula C₇H₇Cl. It is a colorless liquid with a characteristic odor and is practically insoluble in water. This compound is one of the three isomers of chlorotoluene, where the chlorine atom is positioned at the para (4) position relative to the methyl group on the benzene ring .
科学研究应用
4-Chlorotoluene is used in various scientific research applications, including:
- Chemistry: It serves as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals.
- Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
- Medicine: It is a precursor in the synthesis of certain pharmaceuticals.
- Industry: It is used in the production of herbicides, insecticides, and other specialty chemicals .
作用机制
Target of Action
4-Chlorotoluene, also known as p-Chlorotoluene, is an aryl chloride based on toluene . The primary targets of 4-Chlorotoluene are the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Mode of Action
The mode of action of 4-Chlorotoluene involves a nucleophilic aromatic substitution reaction . In this reaction, one of the substituents in an aromatic ring is replaced by a nucleophile . This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
The biochemical pathways affected by 4-Chlorotoluene are primarily those involved in nucleophilic aromatic substitution reactions . These reactions can lead to the formation of various products depending on the nucleophile used .
Pharmacokinetics
It is known that the compound is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and the presence of specific transporters in the body.
Result of Action
The result of 4-Chlorotoluene’s action is the formation of a variety of products depending on the nucleophile used in the reaction . For example, it can be used to prepare benzyl chloride, benzaldehyde, and benzoyl chloride .
Action Environment
The action of 4-Chlorotoluene can be influenced by various environmental factors. For instance, its reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Moreover, it is considered a possible groundwater contaminant , indicating that its environmental stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals.
安全和危害
未来方向
The reaction of 4-chlorotoluene and phenylboronic acid with Pd (OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors . This product was used for the preparation of a model gas of 4-chlorotoluene by passing synthesized air into liquid 4-chlorotoluene .
准备方法
Synthetic Routes and Reaction Conditions: In the laboratory, 4-chlorotoluene can be synthesized from 4-aminotoluene (4-toluidine) through a diazotization reaction followed by treatment with cuprous chloride. The process involves converting the amino group to a diazonium salt, which is then replaced by a chlorine atom .
Industrial Production Methods: Industrially, 4-chlorotoluene is produced by the direct chlorination of toluene. This method involves the reaction of toluene with chlorine gas under controlled conditions. The resulting mixture contains both 2-chlorotoluene and 4-chlorotoluene, which are then separated by distillation .
化学反应分析
Types of Reactions: 4-Chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction Reactions: The chlorine atom can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- 4-Chlorobenzaldehyde
- 4-Chlorobenzoic Acid
- Toluene
相似化合物的比较
- 2-Chlorotoluene (1-chloro-2-methylbenzene)
- 3-Chlorotoluene (1-chloro-3-methylbenzene)
- Benzyl Chloride (α-chlorotoluene)
Comparison:
- 2-Chlorotoluene and 3-Chlorotoluene: These isomers differ in the position of the chlorine atom on the benzene ring. While 4-chlorotoluene has the chlorine atom at the para position, 2-chlorotoluene and 3-chlorotoluene have it at the ortho and meta positions, respectively. This positional difference affects their chemical reactivity and physical properties.
- Benzyl Chloride: Unlike 4-chlorotoluene, benzyl chloride has the chlorine atom attached to the methyl group rather than the benzene ring. This structural difference significantly alters its reactivity and applications .
4-Chlorotoluene’s unique position of the chlorine atom makes it particularly useful in specific chemical syntheses and industrial applications, distinguishing it from its isomers and other related compounds.
属性
IUPAC Name |
1-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDACUSDTOMAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024814 | |
| Record name | 4-Chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 4-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3295 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
162.4 °C, 162 °C | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
49 °C, 140 °F, open cup | |
| Record name | 4-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3295 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |
| Record name | 4-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3295 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
106-43-4 | |
| Record name | 4-Chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R236H42N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
7.5 °C | |
| Record name | 4-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-CHLOROTOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4-chlorotoluene is C7H7Cl, and its molecular weight is 126.585 g/mol.
ANone: Several spectroscopic techniques have been employed to characterize 4-chlorotoluene. These include:
ANone: 4-chlorotoluene exhibits solubility in a range of organic solvents, including:
A: 4-chlorotoluene frequently serves as a model substrate in studies investigating the efficiency of palladium catalysts for Suzuki-Miyaura cross-coupling reactions. [, , , , ] Its reactivity with phenylboronic acid, typically in the presence of a base and a palladium catalyst, provides insights into the catalyst's activity and the reaction mechanism. [, , , , ]
A: The position of the chlorine atom significantly influences the biodegradability of chlorotoluene isomers. [] Studies on Achromobacter sp. KW1 strain revealed that the ortho and para positions of the chlorine atom in chlorotoluenes lead to a greater increase in cell surface hydrophobicity and a decrease in inner membrane permeability compared to the meta position. [] This suggests that the chlorine position impacts bacterial interaction with chlorotoluenes and influences their biodegradation. []
ANone: DFT calculations have been extensively used to elucidate reaction mechanisms involving 4-chlorotoluene, particularly in the context of:
- Precatalyst activation: DFT studies have helped determine the activation pathway of palladium precatalysts in Suzuki-Miyaura cross-coupling reactions using 4-chlorotoluene as a substrate. [, ] These calculations provide valuable insights into the factors influencing catalyst activity and reaction efficiency. [, ]
- Understanding benzylic hydrogen abstraction: DFT calculations, specifically the MNDO approximation, have been used to investigate the activation energies involved in the abstraction of benzylic hydrogen from 4-chlorotoluene by chlorine and bromine atoms. [] These calculations shed light on the mechanism of radical abstraction reactions and the role of electron transfer. []
A: Yes, studies have demonstrated the anaerobic biodegradation of 4-chlorotoluene under methanogenic conditions. [] Research using soil slurry microcosms revealed that a mixture of chlorinated toluenes, including 4-chlorotoluene, was reductively dechlorinated, ultimately yielding toluene as a major product. [] This highlights the potential for the bioremediation of environments contaminated with 4-chlorotoluene under anaerobic conditions. []
A: 4-chlorotoluene is considered a toxic compound with potential negative impacts on human health and the environment. [] Its presence in groundwater poses a significant risk, and remediation strategies like in-situ chemical oxidation (ISCO) have been investigated for its removal. [] The release of 4-chlorotoluene into the environment should be minimized, and responsible waste management practices are crucial. []
ANone: Various analytical techniques have been utilized to quantify 4-chlorotoluene in different matrices. These include:
- Gas Chromatography/Mass Spectrometry (GC/MS): This widely used technique is effective in identifying and quantifying 4-chlorotoluene in complex mixtures, like wastewater samples. []
- High-performance liquid chromatography (HPLC): HPLC, coupled with fluorescence detection, has been successfully applied to determine 4-chlorotoluene levels in water samples following liquid-liquid-liquid microextraction (LLLME). []
A: A bioassay conducted by the National Cancer Institute showed that 5-chloro-o-toluidine, a compound structurally similar to 4-chlorotoluene, induced hemangiosarcomas and hepatocellular carcinomas in both male and female B6C3F1 mice. [] While this data pertains to 5-chloro-o-toluidine, it highlights the potential carcinogenic risks associated with aromatic amines like 4-chlorotoluene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
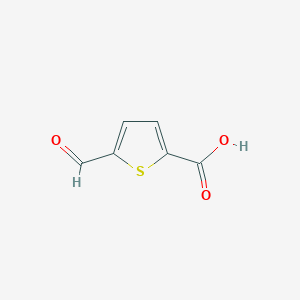
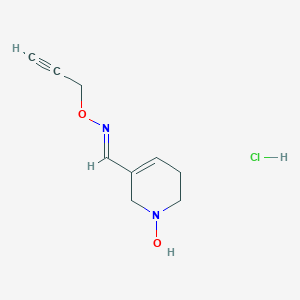
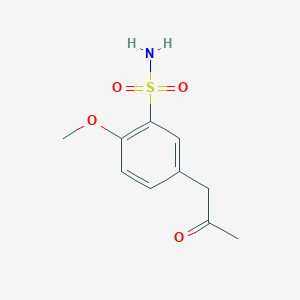
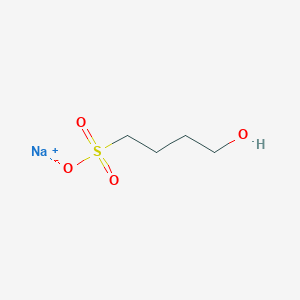



![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
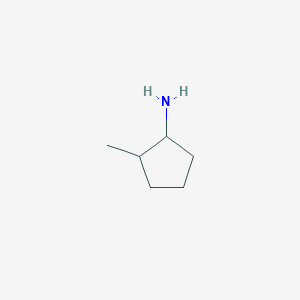
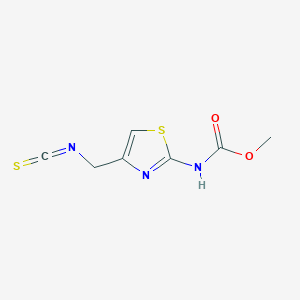
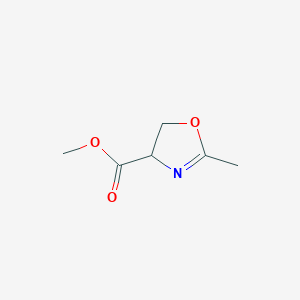
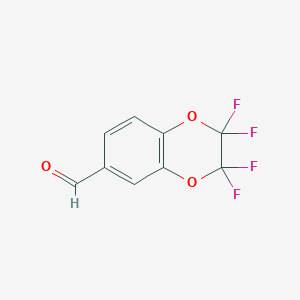
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
